

Catalytic Activity of Iron(II) Bromide Hexahydrate in Intramolecular C-H Amination

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Compound of Interest		
Compound Name:	Iron(II)bromidehexahydrate	
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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of efficient and selective methods for carbon-hydrogen (C-H) bond functionalization is a central goal in modern organic synthesis, offering novel and more direct routes to complex molecules. C-H amination, the formation of a carbon-nitrogen bond at a previously unfunctionalized C-H site, is a particularly powerful transformation for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. While catalysts based on precious metals like rhodium and iridium have been extensively studied for this purpose, there is a growing interest in developing more sustainable and economical methods using earth-abundant first-row transition metals.

This application note details the use of Iron(II) bromide as a unique and effective catalyst for the intramolecular C-H amination of aryl azides. Specifically, this protocol describes a tandem reaction involving an ethereal C-H bond amination followed by a[1]-shift, which efficiently transforms ortho-substituted aryl azides into valuable 2,3-disubstituted indoles.[1][2] This iron-catalyzed approach provides a compelling alternative to traditional methods, enabling the rapid construction of molecular complexity from simple starting materials.

Data Presentation



The catalytic protocol using Iron(II) bromide demonstrates a notable substrate scope, particularly for the synthesis of 2,3-disubstituted indoles via a tandem C-H amination/[1]-shift reaction. The following table summarizes the yields for various substituted aryl azides.

Entry	Substrate	Product	Yield (%)
1	1-(azidomethyl)-2- (phenoxymethyl)benz ene	2-methyl-1H-indole	75
2	1-(azidomethyl)-2- (ethoxymethyl)benzen e	2-ethyl-1H-indole	72
3	1-(azidomethyl)-2- (isopropoxymethyl)be nzene	2-isopropyl-1H-indole	68
4	1-(azidomethyl)-2-((2- methylpropoxy)methyl)benzene	2-isobutyl-1H-indole	70
5	1-(azidomethyl)-2- ((tert- butoxy)methyl)benzen e	2-tert-butyl-1H-indole	65
6	1-(azidomethyl)-2- ((benzyloxy)methyl)be nzene	2-phenyl-1H-indole	80

Note: Yields are isolated yields as reported in the literature for Iron(II) bromide catalyzed reactions. The optimal conditions identified were 20 mol % catalyst loading in toluene at 140 °C.[1]

Experimental Protocols

General Considerations:



- All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
- Toluene should be dried over an appropriate drying agent (e.g., sodium/benzophenone or a solvent purification system) prior to use.
- Aryl azide substrates should be synthesized according to literature procedures and purified before use.
- Iron(II) bromide hexahydrate may need to be dehydrated to anhydrous Iron(II) bromide for optimal activity. This can be achieved by heating under vacuum. The following protocol assumes the use of anhydrous Iron(II) bromide.

Protocol for the Iron(II) Bromide-Catalyzed Intramolecular C-H Amination/[1]-Shift Tandem Reaction:

· Reaction Setup:

- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Iron(II) bromide (FeBr₂, 0.05 mmol, 20 mol %).
- The tube is then sealed with a septum, and the atmosphere is replaced with nitrogen or argon by evacuating and backfilling three times.
- The aryl azide substrate (0.25 mmol, 1.0 equiv) is dissolved in dry toluene (2.5 mL, 0.1 M) and added to the Schlenk tube via syringe.

Reaction Execution:

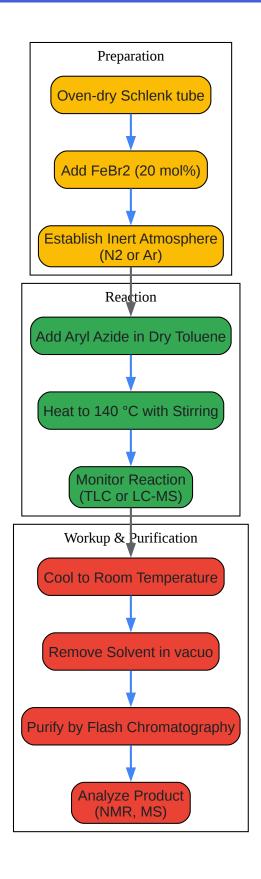
- The Schlenk tube is placed in a preheated oil bath at 140 °C.
- The reaction mixture is stirred vigorously for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).
- Reaction Workup and Purification:
 - Upon completion, the reaction mixture is cooled to room temperature.



- The solvent is removed under reduced pressure.
- The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,3-disubstituted indole product.
- Product identity and purity should be confirmed by analytical techniques such as ¹H NMR,
 ¹³C NMR, and mass spectrometry.

Visualizations

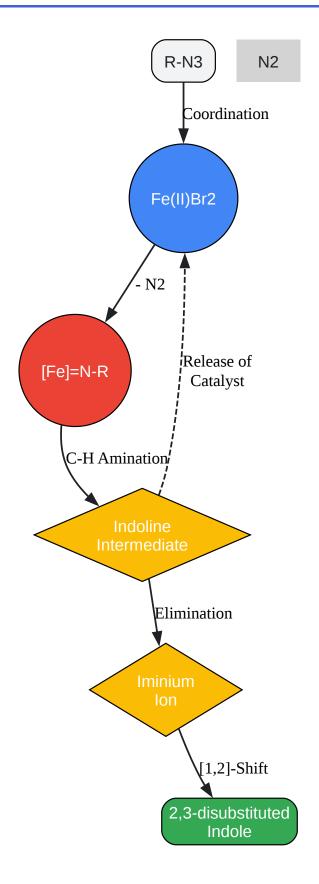




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Caption: Experimental workflow for the Iron(II) bromide-catalyzed C-H amination.





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Caption: Proposed mechanism for the tandem C-H amination/[1]-shift reaction.



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References

- 1. Iron(II) Bromide-Catalyzed Intramolecular C–H Bond Amination–[1,2]-shift Tandem Reactions of Aryl Azides PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron(II) bromide-catalyzed intramolecular C-H bond amination [1,2]-shift tandem reactions of aryl azides PubMed [pubmed.ncbi.nlm.nih.gov]
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